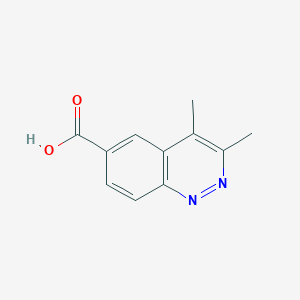
3,4-Dimethylcinnoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylcinnoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylcinnoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired cinnoline derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethylcinnoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated cinnoline derivatives.
Applications De Recherche Scientifique
3,4-Dimethylcinnoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 3,4-Dimethylcinnoline-6-carboxylic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can result in antimicrobial or antiviral effects, depending on the target and the biological context .
Comparaison Avec Des Composés Similaires
Cinnoline: The parent compound of the cinnoline family.
4-Methylcinnoline: A derivative with a single methyl group.
6-Methylcinnoline: Another derivative with a methyl group at a different position.
Uniqueness: 3,4-Dimethylcinnoline-6-carboxylic acid is unique due to the presence of two methyl groups at the 3 and 4 positions, which can significantly influence its chemical reactivity and biological activity compared to its mono-methylated counterparts .
Propriétés
IUPAC Name |
3,4-dimethylcinnoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-7(2)12-13-10-4-3-8(11(14)15)5-9(6)10/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXMIDRIKRNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)
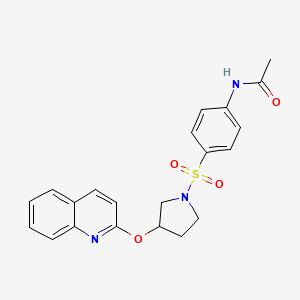
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)

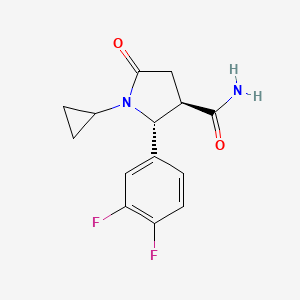
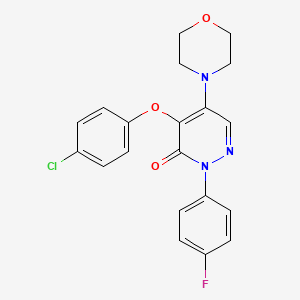
![1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2564032.png)
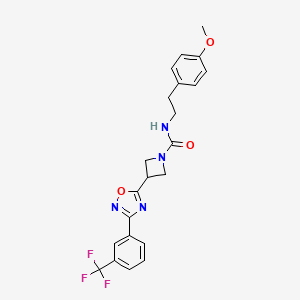
![4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2564034.png)
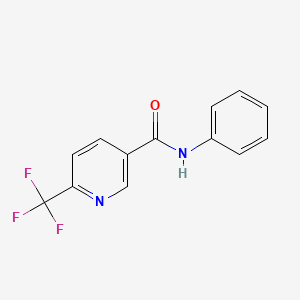
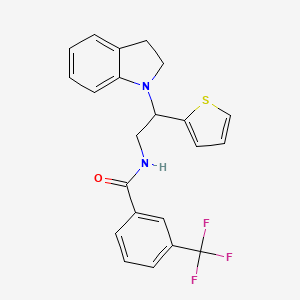
![2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2564043.png)
![2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2564044.png)
![N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2564046.png)
